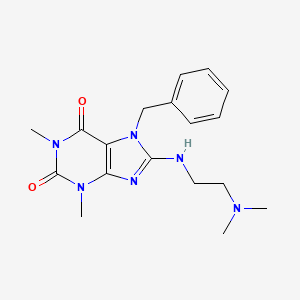

7-benzyl-8-((2-(dimethylamino)ethyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

Description

7-Benzyl-8-((2-(dimethylamino)ethyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione (CID 1071321) is a substituted purine-2,6-dione derivative with a benzyl group at position 7 and a dimethylaminoethylamino substituent at position 6. Its molecular formula is C₁₈H₂₄N₆O₂, and its SMILES string is CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NCCN(C)C)CC3=CC=CC=C3 . The compound’s structural features, including the benzyl and dimethylaminoethyl groups, are critical for its pharmacological interactions, particularly in receptor binding and solubility. It has been explored in the context of serotonin receptor modulation and kinase inhibition, though its primary biological targets require further elucidation.

Properties

IUPAC Name |

7-benzyl-8-[2-(dimethylamino)ethylamino]-1,3-dimethylpurine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N6O2/c1-21(2)11-10-19-17-20-15-14(16(25)23(4)18(26)22(15)3)24(17)12-13-8-6-5-7-9-13/h5-9H,10-12H2,1-4H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXVLMGAEQIFKPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NCCN(C)C)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-benzyl-8-((2-(dimethylamino)ethyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. A common synthetic route includes:

Starting Material Preparation: The synthesis begins with the preparation of the purine core, often starting from commercially available purine derivatives.

Dimethylaminoethyl Substitution: The 8-position substitution with the dimethylaminoethyl group is carried out using a nucleophilic substitution reaction. This involves the reaction of the purine derivative with 2-(dimethylamino)ethyl chloride in the presence of a base.

Dimethylation: The final step involves the methylation of the purine core at the 1 and 3 positions using methyl iodide or dimethyl sulfate under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

7-benzyl-8-((2-(dimethylamino)ethyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Bases: Sodium hydride, potassium carbonate.

Solvents: Dimethylformamide, dichloromethane, ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated forms of the compound.

Scientific Research Applications

Chemistry

In chemistry, 7-benzyl-8-((2-(dimethylamino)ethyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological activities. It may exhibit properties such as enzyme inhibition, receptor binding, or modulation of biological pathways, making it a candidate for drug development.

Industry

In industrial applications, the compound can be used in the development of specialty chemicals, agrochemicals, and materials science. Its reactivity and functional groups make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of 7-benzyl-8-((2-(dimethylamino)ethyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets through binding interactions, leading to changes in biological pathways and cellular functions.

Comparison with Similar Compounds

The following analysis compares the target compound with structurally analogous purine-2,6-dione derivatives, focusing on substituent effects, receptor affinity, and biological activity.

Structural and Functional Group Variations

Key Observations :

- Position 8 Substitutions: The target compound’s dimethylaminoethylamino group (polar, basic) contrasts with the bulky piperazinylbutylamino group in Compound 21, which enhances 5-HT receptor polypharmacology , and the hydrophobic phenyl group in Compound 15, which may reduce solubility .

- Electron-Withdrawing Groups : The methylsulfonyl group in Compound 34 increases electrophilicity, favoring covalent interactions with kinases .

Key Observations :

- Serotonin Receptor Selectivity: Compound 21’s piperazinylbutylamino group enables broad 5-HT receptor interactions, whereas the target compound’s dimethylaminoethyl group may favor specific subtypes (e.g., 5-HT₁A) .

- Kinase Inhibition : Sulfonyl-containing derivatives (e.g., Compound 34) exhibit potent MLKL inhibition, suggesting that electron-withdrawing groups at position 8 enhance kinase targeting .

Physicochemical and Pharmacokinetic Properties

Key Observations :

- Lipophilicity : The target compound’s lower LogP (1.8 vs. 2.9 for Compound 21) suggests improved aqueous solubility, critical for CNS penetration .

- Metabolism: The dimethylaminoethyl group in the target compound may increase susceptibility to CYP3A4-mediated oxidation compared to sulfonyl derivatives .

Biological Activity

7-benzyl-8-((2-(dimethylamino)ethyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione, also known as a derivative of purine, has garnered interest in biomedical research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

- Molecular Formula : C18H24N6O2

- Molecular Weight : 356.431 g/mol

- CAS Number : 359697-82-8

- Structure : The compound features a purine base with a benzyl group and a dimethylaminoethyl side chain.

The biological activity of this compound primarily stems from its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Its structure suggests potential activity as an inhibitor of certain kinases and other enzymatic pathways.

Biological Activities

-

Antitumor Activity :

- Studies have indicated that purine derivatives can exhibit cytotoxic effects on cancer cell lines. For instance, compounds with similar structures have shown IC50 values in the low micromolar range against various cancer types.

-

Kinase Inhibition :

- The compound is hypothesized to inhibit glycogen synthase kinase 3 (GSK-3), which plays a crucial role in various cellular processes including cell proliferation and apoptosis. Preliminary studies suggest that it may act as a selective inhibitor of GSK-3 isoforms.

-

Neuroprotective Effects :

- Research indicates potential neuroprotective properties, possibly through modulation of neurotransmitter systems or reduction of oxidative stress.

Case Study 1: Antitumor Activity

A study conducted on the effects of similar purine derivatives demonstrated significant cytotoxicity against human breast cancer cells (MCF-7). The derivative exhibited an IC50 of approximately 5 µM, indicating strong potential for further development as an anticancer agent.

Case Study 2: Kinase Inhibition

In vitro assays showed that a related compound inhibited GSK-3 with an IC50 value of 4.1 µM. This suggests that 7-benzyl-8-((2-(dimethylamino)ethyl)amino)-1,3-dimethyl-1H-purine could have similar inhibitory effects due to structural similarities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.